molecular formula C13H17N3OS B2864409 N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine CAS No. 2200393-87-7

N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine

Cat. No.: B2864409
CAS No.: 2200393-87-7
M. Wt: 263.36
InChI Key: NJBFKZYHFSJIMW-UHFFFAOYSA-N
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Description

“N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .


Synthesis Analysis

Thieno[3,2-d]pyrimidin-4-ones can be synthesized by heating thiophene-2-carboxamides in formic acid . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides . These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[3,2-d]pyrimidin-4-ones involve heating thiophene-2-carboxamides in formic acid . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides . These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Scientific Research Applications

Synthesis and Heterocyclic Derivatives

One-pot synthesis methods have been developed for creating various derivatives of thieno[2,3-d]pyrimidin, demonstrating the compound's versatility in generating novel heterocyclic systems. These methods facilitate the synthesis of compounds with potential biological activities by combining different reactants under specific conditions. For instance, the synthesis of 2-acetyl-4,5,6-trialkyl-3-aminothieno[2,3-b]pyridines and related derivatives showcases the chemical adaptability of thieno[2,3-d]pyrimidin derivatives in organic chemistry (Dyachenko et al., 2020).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal properties of thieno[2,3-d]pyrimidin derivatives have been explored, indicating their potential as therapeutic agents. Research into cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines has shown pronounced antimicrobial properties, suggesting a strong structure-activity relationship that influences their effectiveness against microbial pathogens (Sirakanyan et al., 2021). Similarly, studies on 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives have demonstrated significant antifungal effects against various fungi, providing insights into their potential development as antifungal agents (Jafar et al., 2017).

Anticancer Applications

Thieno[2,3-d]pyrimidin derivatives have been evaluated for their antiproliferative activities, particularly against cancer cell lines. The synthesis and testing of novel pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives for their effects on human breast cancer (MCF-7) cells highlight the potential of these compounds in cancer therapy. Structural modifications have shown to impact their efficacy, indicating the importance of molecular design in developing effective anticancer agents (Atapour-Mashhad et al., 2017).

Enzyme Inhibition

N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine and its derivatives have also been investigated as kinase inhibitors, showing inhibitory effects against specific enzymes such as CLK1 and DYRK1A. This is particularly relevant in the context of developing therapeutic agents for diseases where such kinases play a critical role. The synthesis and biological evaluation of thieno[2,3-d]pyrimidin-4-amine derivatives as dual inhibitors of CLK1 and DYRK1A kinases exemplify the application of these compounds in targeted therapy (Loidreau et al., 2013).

Safety and Hazards

While specific safety and hazards information for “N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine” is not available, a related compound, (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-hydrazine, has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 .

Future Directions

Thieno[3,2-d]pyrimidines have been found to have diverse biological activities, including antimicrobial, antifungal, analgesic, anti-inflammatory, anticancer, and antioxidant activities . Therefore, they represent a

Properties

IUPAC Name

N,N-dimethyl-2-thieno[2,3-d]pyrimidin-4-yloxycyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-16(2)10-4-3-5-11(10)17-12-9-6-7-18-13(9)15-8-14-12/h6-8,10-11H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBFKZYHFSJIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC1OC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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